3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that have been found to be remarkably versatile in drug design . They have been used in various applications in medicinal chemistry due to their relatively simple structure and the fact that their ring system is isoelectronic with that of purines . This makes them potential surrogates of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazoles can be achieved through various methods. One common method involves the reaction of hydrazine with a 1,3-diketone or a β-keto ester . The choice of substituents can greatly influence the properties of the resulting triazole .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is relatively simple, consisting of a five-membered ring with three nitrogen atoms . They exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and radicals . The type of reaction and the products formed can depend on the substituents present on the triazole ring .Physical and Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds that are difficult to cleave . They can interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Scientific Research Applications
Synthesis and Activity in Medicinal Chemistry
- Compounds with structures related to 3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have been explored for various pharmacological activities. For instance, bicyclic 1,2,4-triazol-3(2H)-one derivatives showed potent 5-HT2 antagonist activity, indicating their utility in designing drugs targeting serotonin receptors (Watanabe et al., 1992).
- Another study focused on the interaction of certain purine derivatives with divalent cations, revealing the potential for designing metal-based therapeutic agents (Maldonado et al., 2009).
Advanced Materials and Chemical Synthesis
- Research on microwave-assisted polycondensation of triazolidine derivatives with diisocyanates highlights innovative approaches to polymer synthesis, which could have applications in materials science (Mallakpour & Rafiee, 2004).
- The synthesis of guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system suggests avenues for developing novel nucleoside analogues with potential therapeutic uses (Kini et al., 1991).
Anticancer and Antiviral Research
- Fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purines have been evaluated for their anti-proliferative activity against various cancer cell lines, demonstrating the potential of such compounds in anticancer drug development (Sucharitha et al., 2021).
- The structural analogues 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole have been explored for their cytotoxic properties, further underlining the relevance of such compounds in medicinal chemistry (Gündoğdu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other cellular processes, including DNA replication and protein synthesis, which are dependent on the cell cycle .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This can lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .
Properties
IUPAC Name |
8-(4-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHWBDLFHNLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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